Tenaxin I

Übersicht

Beschreibung

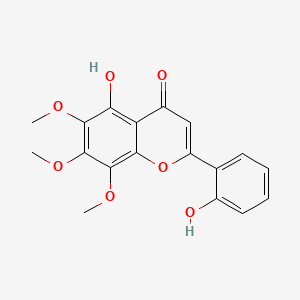

Tenaxin I is a component extracted from Radix Scutellariae with neuraminidase inhibitory activity . It is a flavonoid, a class of plant secondary metabolites with a polyphenolic structure .

Synthesis Analysis

This compound is a naturally occurring compound found in Radix Scutellariae . The biosynthesis of this compound involves the methylation of flavones at the C6, C8, and C3′ positions to form mono-methoxyflavones .Molecular Structure Analysis

The molecular formula of this compound is C18H16O7 . Its structure includes a benzopyranone and two phenyl rings .Physical And Chemical Properties Analysis

This compound has a molecular weight of 344.32 . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Flavonoid Identification in Scutellaria araxensis

Tenaxin I, among other flavonoids, was identified in the dichloromethanolic fraction of Scutellaria araxensis roots and shoots. The presence of this compound contributes to the medicinal properties of S. araxensis, traditionally used in Iranian medicine for various diseases. This identification was possible through advanced analytical techniques like HPLC-PDA-ESI-MS^n (Gharari, Bagheri, & Sharafi, 2021).

Chemical Composition and Bioactivities in Gloiopeltis tenax

In a study on Gloiopeltis tenax, a marine alga, components including Tenaxin were extracted and analyzed for their antioxidant and antimicrobial activities. This research highlighted the potential of G. tenax, and by extension Tenaxin, as a natural antioxidant and antimicrobial agent in food processing (Zheng et al., 2012).

Tenax Adsorbent in Environmental Studies

Tenax, as an adsorbent material, has been used in environmental studies for understanding the bioavailability of contaminants. For example, it was employed to investigate the bioaccessibility of pyrethroids from soil and dust samples, providing insights into human exposure through oral ingestion of contaminated particles [(Wang, Lin, Taylor, & Gan, 2018)](https://consensus.app/papers/assessment-pyrethroid-bioaccessibility-particle-wang/3752ee607907552fba052422b901c287/?utm_source=chatgpt).

Role in Hippocampal Synaptic Transmission

Tenuigenin (TEN), a natural product which may be related to Tenaxin, was studied for its effect on hippocampal synaptic transmission. The study found that TEN enhances synaptic transmission by stimulating intracellular calcium in the brain, suggesting its potential role in cognitive enhancement and neuroprotection (Wei et al., 2015).

Wirkmechanismus

Zukünftige Richtungen

Research on Tenaxin I and similar compounds is ongoing. Some studies suggest that this compound and other polymethoxylated 40-deoxyflavones exhibit stronger cytotoxicity than unmethylated baicalein in cancer cells apoptosis assays . This has inspired further exploration of the biosynthetic pathways and potential clinical applications of these compounds .

Eigenschaften

IUPAC Name |

5-hydroxy-2-(2-hydroxyphenyl)-6,7,8-trimethoxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-22-16-14(21)13-11(20)8-12(9-6-4-5-7-10(9)19)25-15(13)17(23-2)18(16)24-3/h4-8,19,21H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCKBVAGWPBRRQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20235973 | |

| Record name | 4H-1-Benzopyran-4-one, 5-hydroxy-2-(2-hydroxyphenyl)-6,7,8-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20235973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86926-52-5 | |

| Record name | Tenaxin I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086926525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 5-hydroxy-2-(2-hydroxyphenyl)-6,7,8-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20235973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

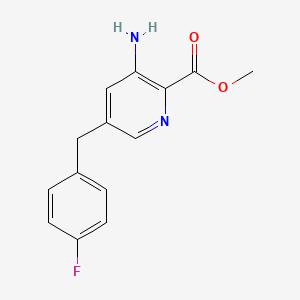

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

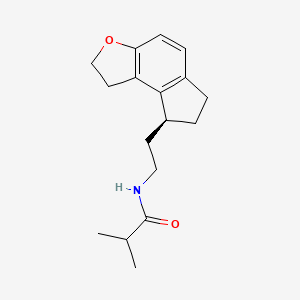

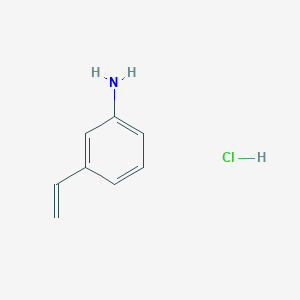

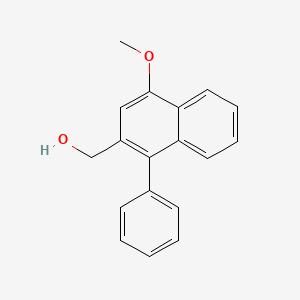

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(4-Carboxyphenyl)ethyl]benzoic acid](/img/structure/B3339174.png)

![Methyl (41S,12R,13AR)-13A-ethyl-12-hydroxy-2,3,41,5,6,12,13,13A-octahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate](/img/structure/B3339182.png)

![D-Glucitol, 1,5-anhydro-1-C-[3-[[5-(3-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-, (1S)-](/img/structure/B3339183.png)

![3-(2-Chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B3339202.png)

![4',4'''-(Thiophene-2,5-diyl)bis(([1,1'-biphenyl]-4-carbonitrile))](/img/structure/B3339224.png)

![2-methyl-5,6-dihydro-4H-benzo[b]oxazolo[5,4-d]azepine](/img/structure/B3339243.png)